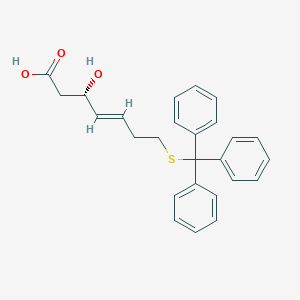

(S,E)-Acide 3-hydroxy-7-(tritylthio)hept-4-énoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a complex organic compound characterized by its unique structural features It contains a hydroxy group, a tritylthio group, and a hept-4-enoic acid backbone

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds with similar thioether functionalities have been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

A study demonstrated that thioether-containing compounds could enhance histone acetylation levels, leading to apoptosis in cancer cells. The compound's ability to penetrate the blood-brain barrier (BBB) could also make it a candidate for treating brain tumors, as indicated by the success of similar compounds in preclinical models .

| Compound | IC50 (μM) | Target |

|---|---|---|

| MJM-1 | 25 | HDAC2 |

| Romidepsin | 10 | HDAC1 |

Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Its ability to modulate epigenetic factors may contribute to cognitive enhancement and memory formation, making it a candidate for treating neurodegenerative diseases.

Case Study: Memory Enhancement

In animal models, compounds structurally related to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid have been shown to improve memory retention and cognitive function through HDAC inhibition .

Organic Synthesis

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of other biologically active compounds.

Synthesis of Thioether Derivatives

The compound can be utilized as a precursor for synthesizing thioether derivatives, which are valuable in pharmaceuticals and agrochemicals. The introduction of the tritylthio group enhances the stability and reactivity of the resulting compounds.

Synthetic Pathway Example

The synthesis of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid can be achieved through a multi-step reaction involving:

- Formation of an α,β-unsaturated aldehyde.

- Aldol condensation followed by reduction.

- Introduction of the tritylthio group via nucleophilic substitution.

Polymer Chemistry

The compound's unique chemical properties make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

Case Study: Polymer Modification

Research has shown that incorporating thioether groups into polymer chains can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of functional groups, followed by the introduction of the tritylthio group and the formation of the hept-4-enoic acid backbone. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The double bond in the hept-4-enoic acid backbone can be reduced to form a saturated compound.

Substitution: The tritylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated heptanoic acid derivative.

Mécanisme D'action

The mechanism of action of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid include:

- (S,E)-3-(4-methoxybenzyloxy)-7-(tritylthio)hept-4-enoic acid

- (S,E)-3-Hydroxy-7-(phenylthio)hept-4-enoic acid

- (S,E)-3-Hydroxy-7-(benzylthio)hept-4-enoic acid

Uniqueness

What sets (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a complex organic compound that has garnered attention for its potential biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's structure, mechanism of action, biological evaluations, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is characterized by:

- Molecular Formula : C26H26O3S

- Key Functional Groups : Hydroxyl group, tritylthio group, and a conjugated double bond system.

- Stereochemistry : The specific configurations at the 3 and 7 positions are crucial for its biological activity.

The structural uniqueness of this compound contributes to its reactivity and potential interactions with biological targets.

The primary mechanism through which (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid exerts its biological effects is through inhibition of HDACs. This inhibition leads to increased acetylation of histones, which can alter gene expression patterns associated with cell cycle regulation and apoptosis in cancer cells. The compound may also interact with various proteins involved in cellular signaling pathways, enhancing its therapeutic potential against certain malignancies.

Histone Deacetylase Inhibition

Research indicates that (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid exhibits significant inhibitory activity against Class I HDACs. For example, studies have shown that related compounds like Largazole, which contains a similar structural motif, demonstrate potent HDAC inhibitory effects with IC50 values in the nanomolar range .

| Compound | Class | IC50 (nM) |

|---|---|---|

| Largazole | Class I HDACs (1, 2, 3, 8) | 2.0 - 14.5 |

| (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid | TBD | TBD |

This table highlights the importance of structural similarities in determining biological activity.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the efficacy of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid as an HDAC inhibitor. The results indicated promising activity comparable to known inhibitors like SAHA (Vorinostat), suggesting potential applications in cancer therapy .

- Synergistic Effects : Preliminary studies have indicated that this compound may exhibit synergistic effects when combined with other therapeutic agents. This could enhance its efficacy against specific cancer types, making it a candidate for further investigation in combination therapies.

Research Applications

The compound is not only significant for its biological activity but also serves as a building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features allow it to be utilized in the development of more complex molecules with potential therapeutic applications.

Propriétés

IUPAC Name |

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJCVRJDCZLQS-XMZCUOJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.